1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a unique structure that combines a pyrrolidine ring with a carboxylic acid group and an ethylbenzyl substituent
Mechanism of Action
Target of Action
It’s known that pyrrolidine alkaloids, a class of compounds to which this molecule belongs, have been shown to possess several important biological activities . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Mode of Action
It’s known that the benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves these chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
It’s known that the benzylic position can undergo various reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The pka value of a compound, which describes the point where the acid is 50% dissociated (ie, deprotonated), can impact its bioavailability .
Result of Action
It’s known that the benzylic position can undergo various reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
It’s known that the reactivity of the benzylic position can be influenced by various factors, including the presence of other functional groups and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzyl halide reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.
Substitution: The ethylbenzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted ethylbenzyl derivatives.
Scientific Research Applications
1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
1-(4-Propylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a propyl group instead of an ethyl group.
1-(4-Butylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific combination of its functional groups and substituents, which confer distinct chemical and biological properties. The ethylbenzyl group may influence its reactivity and interactions with biological targets differently compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUWWPOJSSBGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388003 |
Source
|
Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824981-40-0 |
Source
|
Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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